molecular formula C18H17N3O5S B2962723 4-(dimethylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide CAS No. 313261-95-9

4-(dimethylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide

Cat. No. B2962723
CAS RN: 313261-95-9
M. Wt: 387.41
InChI Key: OXKMWPSNEHIXDT-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide, also known as DMSB, is a small molecule compound that has been widely used in scientific research. It belongs to the family of sulfonamide compounds and has a molecular weight of 416.5 g/mol. DMSB has shown promising results in various research areas, including cancer therapy, protein-protein interactions, and drug discovery.

Scientific Research Applications

Antimicrobial Activity

Compounds similar in structure have been synthesized and evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Notably, certain derivatives displayed significant potency, surpassing reference drugs in some cases. The molecular modeling within the active sites of target enzymes suggests that these compounds may share similar orientation and binding interactions to known ligands, indicating a potential mechanism of action for antimicrobial efficacy (Ghorab et al., 2017).

Synthesis of Liquid Crystals

The design and synthesis of new diamines containing phthalimide and other aromatic units led to the development of polyimides (PIs) with excellent solubility, high transmittance, and the ability to align liquid crystals vertically. These materials demonstrated improved thermal stability and rubbing resistance, essential for their application in liquid crystal displays and other optical devices (Xia et al., 2013).

Anti-Tubercular Agents

A series of novel derivatives showing promising in vitro anti-tubercular activity against Mycobacterium tuberculosis (MTB) were synthesized, with some compounds exhibiting IC50 values of less than 1 µg/mL. These compounds also displayed non-cytotoxicity towards human cancer cell lines, suggesting their safety for further development as anti-tubercular drugs. Molecular docking studies indicated potential mechanisms of action, highlighting their relevance in the drug discovery process for tuberculosis treatment (Nimbalkar et al., 2018).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-20(2)27(25,26)13-7-4-11(5-8-13)16(22)19-12-6-9-14-15(10-12)18(24)21(3)17(14)23/h4-10H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKMWPSNEHIXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide

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